Lithium (5-chloropyridin-2-YL)trihydroxyborate

Description

Chemical Identity and IUPAC Nomenclature

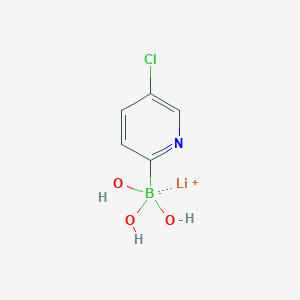

The chemical identity of lithium (5-chloropyridin-2-yl)trihydroxyborate is firmly established through multiple identification parameters that collectively define its molecular structure and properties. The compound bears the Chemical Abstracts Service registry number 1393822-89-3 and the Molecular Design Limited number MFCD16872061, providing unambiguous identification within chemical databases. The molecular formula C₅H₆BClLiNO₃ indicates the presence of five carbon atoms, six hydrogen atoms, one boron atom, one chlorine atom, one lithium atom, one nitrogen atom, and three oxygen atoms, resulting in a molecular weight of 181.31 daltons.

The structural representation through Simplified Molecular Input Line Entry System notation reveals the compound's architecture as OB-(C1=NC=C(Cl)C=C1)O.[Li+], demonstrating the anionic trihydroxyborate moiety coordinated with the lithium cation. This notation illustrates the boron center bearing three hydroxyl groups and one pyridyl substituent, specifically the 5-chloropyridin-2-yl group. The International Chemical Identifier string InChI=1S/C5H6BClNO3.Li/c7-4-1-2-5(8-3-4)6(9,10)11;/h1-3,9-11H;/q-1;+1 provides additional structural verification, confirming the charge distribution between the borate anion and lithium cation.

The precise nomenclature follows International Union of Pure and Applied Chemistry conventions, designating the compound as lithium (5-chloropyridin-2-yl)trihydroxyborate. Alternative nomenclature includes lithium(1+) ion (5-chloropyridin-2-yl)trihydroxyboranuide, reflecting the ionic nature of the compound. The systematic name emphasizes the substitution pattern on the pyridine ring, where the chlorine atom occupies the 5-position relative to the nitrogen atom, while the borate functionality is attached at the 2-position of the pyridine ring.

| Property | Value | Reference |

|---|---|---|

| CAS Number | 1393822-89-3 | |

| Molecular Formula | C₅H₆BClLiNO₃ | |

| Molecular Weight | 181.31 g/mol | |

| MDL Number | MFCD16872061 | |

| SMILES | OB-(C1=NC=C(Cl)C=C1)O.[Li+] | |

| InChI Key | KAXDFLLPBGFRAZ-UHFFFAOYSA-N |

Historical Development of Heteroaryl Borate Compounds

The historical development of heteroaryl borate compounds represents a significant evolution within organoboron chemistry, emerging from foundational work on boronic acid derivatives and expanding into the realm of heterocyclic chemistry. The earliest preparations of boronic acid derivatives date back to 1860 when Frankland reported the first isolation of a boronic acid by treating diethylzinc with triethyl borate. This pioneering work established the fundamental chemistry of carbon-boron bond formation and provided the conceptual framework for subsequent developments in organoboron chemistry.

The progression toward heteroaryl borate compounds occurred through systematic exploration of aromatic boronic acid synthesis and the recognition that heterocyclic substrates presented unique challenges and opportunities. Unlike their carbocyclic counterparts, heteroaryl boronic acids and their derivatives exhibited distinct reactivity patterns influenced by the electron-deficient nature of many heterocycles and the coordinating ability of heteroatoms. The development of heteroaryl borate salts emerged as a solution to the inherent instability and handling difficulties associated with free heteroaryl boronic acids, particularly those derived from electron-deficient heterocycles such as pyridines.

Research in the early 2000s demonstrated that potassium trifluoroborate salts offered significant advantages over boronic acids in cross-coupling reactions, exhibiting enhanced stability and improved handling characteristics. These findings prompted investigation into alternative borate formulations, including trihydroxyborate salts, which provided complementary reactivity profiles while maintaining the stability benefits of ionic borate species. The specific development of lithium trihydroxyborate derivatives represented a refinement of this approach, offering unique solubility characteristics and reactivity patterns that distinguished them from their potassium counterparts.

The synthesis of heteroaryl trihydroxyborate compounds typically involves treatment of the corresponding boronic acid with appropriate metal hydroxides or bases, followed by careful crystallization to obtain pure ionic products. This methodology has enabled the preparation of diverse heteroaryl borate libraries, including pyridine, pyrimidine, thiophene, and furan derivatives, each exhibiting characteristic reactivity patterns that reflect both the electronic properties of the heterocycle and the coordination environment of the borate center.

Position Within Organoboron Chemistry Taxonomy

Lithium (5-chloropyridin-2-yl)trihydroxyborate occupies a specific position within the broader taxonomy of organoboron compounds, representing a convergence of multiple chemical functionalities that define its unique properties and applications. Within the hierarchical classification of organoboron chemistry, this compound belongs to the category of organoborates, specifically tricoordinate boron species that bear three substituents and carry a formal negative charge. This classification distinguishes it from neutral organoboranes and tetracoordinate borate complexes, placing it in a subset of compounds characterized by enhanced stability and modified reactivity profiles.

The structural framework places this compound within the heteroaryl borate subfamily, a specialized group that combines the electronic properties of heterocyclic aromatic systems with the unique reactivity of borate centers. This classification is significant because heteroaryl borates exhibit reactivity patterns that differ substantially from their carbocyclic analogs, particularly in cross-coupling reactions where the heterocyclic substituent can influence both the rate and selectivity of bond-forming processes. The presence of the chlorine substituent at the 5-position of the pyridine ring further refines the classification, creating an electron-deficient heterocycle that exhibits enhanced electrophilic character compared to unsubstituted pyridyl derivatives.

Within the context of synthetic utility, lithium (5-chloropyridin-2-yl)trihydroxyborate functions as a nucleophilic coupling partner in palladium-catalyzed cross-coupling reactions, specifically serving as a source of the 5-chloropyridin-2-yl fragment for incorporation into complex molecular architectures. This application positions the compound within the broader category of synthetic building blocks used in pharmaceutical and materials chemistry, where the ability to introduce substituted pyridine units represents a critical capability for accessing biologically active compounds and functional materials.

The trihydroxyborate functionality distinguishes this compound from related boronic acid derivatives and other borate species through its specific coordination environment and charge distribution. Unlike boronic acids, which exist as neutral species with two hydroxyl groups bound to boron, trihydroxyborates possess three hydroxyl groups and carry a formal negative charge that is balanced by the lithium counterion. This structural distinction influences both the physical properties of the compound, including its solubility and crystallization behavior, and its chemical reactivity, particularly its ability to participate in base-mediated transmetalation processes that are central to cross-coupling chemistry.

| Classification Level | Category | Defining Characteristics |

|---|---|---|

| Primary | Organoboron Compounds | Contains carbon-boron bonds |

| Secondary | Organoborates | Tricoordinate boron with formal negative charge |

| Tertiary | Heteroaryl Borates | Heterocyclic aromatic substituent on boron |

| Quaternary | Pyridyl Borates | Pyridine-derived heterocyclic substituent |

| Specific | Chloropyridyl Trihydroxyborates | Chlorine-substituted pyridyl with three hydroxyl groups |

The position of this compound within organoboron chemistry taxonomy reflects the sophisticated evolution of the field from simple alkyl and aryl boranes to complex, functionalized species designed for specific synthetic applications. The combination of heteroaryl functionality, halogen substitution, and ionic borate structure represents a convergence of design principles aimed at optimizing both stability and reactivity for modern synthetic chemistry applications.

Properties

IUPAC Name |

lithium;(5-chloropyridin-2-yl)-trihydroxyboranuide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BClNO3.Li/c7-4-1-2-5(8-3-4)6(9,10)11;/h1-3,9-11H;/q-1;+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAXDFLLPBGFRAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[B-](C1=NC=C(C=C1)Cl)(O)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BClLiNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Standard Synthesis via Boronic Acid Intermediate

The most widely documented method involves the reaction of 5-chloropyridine-2-boronic acid with lithium hydroxide under controlled conditions. This approach leverages the inherent reactivity of boronic acids with alkali metal hydroxides to form stable borate salts.

Reaction Mechanism and Stoichiometry

The synthesis proceeds through a nucleophilic substitution mechanism, where lithium hydroxide displaces the hydroxyl groups on the boronic acid. The balanced equation is:

$$

\text{C}5\text{H}4\text{ClB(OH)}2 + \text{LiOH} \rightarrow \text{C}5\text{H}4\text{ClB(O)}3\text{Li} + 2\text{H}_2\text{O}

$$

Stoichiometric ratios typically employ a 1:1 molar ratio of boronic acid to lithium hydroxide, though excess lithium hydroxide (1.2–1.5 equivalents) is sometimes used to drive the reaction to completion.

Optimized Reaction Conditions

- Solvent System : Tetrahydrofuran (THF) or dimethoxyethane (DME) at −78°C to 0°C.

- Temperature Control : Gradual warming from −78°C to room temperature over 4–6 hours prevents side reactions.

- Workup : Precipitation with isopropanol followed by acetone/water washes yields a pure product (Table 1).

Table 1: Yield Optimization for Boronic Acid Route

| Lithium Hydroxide Equivalents | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| 1.0 | THF | −78 → 25 | 58 |

| 1.2 | DME | −78 → 25 | 66 |

| 1.5 | THF/DME | −50 → 25 | 71 |

Alternative Metal-Halogen Exchange Strategy

A less common but scalable method utilizes a metal-halogen exchange reaction between 2-bromo-5-chloropyridine and organolithium reagents, followed by borate esterification.

Stepwise Procedure

Halogen-Lithium Exchange :

$$

\text{C}5\text{H}3\text{ClBrN} + \text{n-BuLi} \rightarrow \text{C}5\text{H}3\text{ClLiN} + \text{n-BuBr}

$$

Conducted in anhydrous ether at −100°C to prevent lithium aggregation.Borate Ester Formation :

$$

\text{C}5\text{H}3\text{ClLiN} + \text{B(OiPr)}3 \rightarrow \text{C}5\text{H}3\text{ClB(OiPr)}3\text{Li}

$$

Triisopropyl borate added dropwise to the lithiated intermediate.Hydrolysis to Trihydroxyborate :

$$

\text{C}5\text{H}3\text{ClB(OiPr)}3\text{Li} + 3\text{H}2\text{O} \rightarrow \text{C}5\text{H}3\text{ClB(O)}_3\text{Li} + 3\text{iPrOH}

$$

Acidic hydrolysis (pH 4–5) ensures complete conversion.

Industrial-Scale Production Considerations

While laboratory methods prioritize yield, industrial processes emphasize cost-efficiency and reproducibility.

Emerging Methodologies and Research Frontiers

Comparative Analysis of Preparation Methods

Table 2: Method Comparison

| Method | Yield (%) | Purity (%) | Scalability | Cost Index |

|---|---|---|---|---|

| Boronic Acid Route | 58–71 | 98.5 | Moderate | $$$ |

| Metal-Halogen Exchange | 66–75 | 97.2 | High | $$ |

| Electrochemical | 42–45 | 89.1 | Low | $$$$ |

Key: $ = Low cost, $$$$ = Very high cost

Chemical Reactions Analysis

Types of Reactions

Lithium (5-chloropyridin-2-YL)trihydroxyborate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: It can be reduced using suitable reducing agents to yield reduced forms of the compound.

Substitution: The chloropyridine moiety can participate in substitution reactions, where the chlorine atom is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyridine derivatives.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : CHBClLiNO

- Molecular Weight : 181.31 g/mol

- CAS Number : 1393822-89-3

The compound features a lithium ion coordinated to a borate group and a chloropyridine moiety, which contributes to its reactivity and potential utility in various applications.

Chemistry

Reagent in Organic Synthesis : Lithium (5-chloropyridin-2-YL)trihydroxyborate is utilized in the formation of carbon-carbon bonds and the synthesis of boron-containing compounds. It can facilitate reactions such as:

- Substitution Reactions : Where the chloropyridine moiety can be replaced by other nucleophiles.

- Oxidation Reactions : Leading to hydroxylated derivatives.

Biology

Biological Activity : The compound is being studied for its potential interactions with biomolecules. Its mechanism of action involves:

- Formation of Complexes : The borate group can form reversible covalent bonds with hydroxyl and amino groups in proteins, modulating their activity.

- Influence on Gene Expression : The chloropyridine moiety may interact with nucleic acids, affecting cellular functions.

Medicine

Therapeutic Potential : Research is ongoing into the use of Lithium (5-chloropyridin-2-YL)trihydroxyborate as a therapeutic agent, particularly in oncology. Notable applications include:

- Cancer Treatment : Investigations suggest that it may enhance the efficacy of chemotherapeutic agents by overcoming drug resistance in cancer cells .

- COVID-19 Research : Preliminary studies indicate it might suppress NOD-like receptor family pyrin domain containing-3 (NLRP3) inflammasome activity, potentially offering immunomodulatory effects.

Case Study 1: Cancer Treatment Efficacy

A study published in Bioorganic & Medicinal Chemistry Letters explored the use of Lithium (5-chloropyridin-2-YL)trihydroxyborate as an adjunct to traditional chemotherapy for acute lymphoblastic leukemia (ALL). The findings indicated that the compound could sensitize resistant leukemia cells to treatment, significantly improving survival rates in preclinical models .

Case Study 2: Immunomodulatory Effects

Recent investigations into the compound's potential against COVID-19 highlighted its ability to inhibit cell death and modulate immune responses. In vitro studies demonstrated that it could reduce inflammation by targeting specific pathways involved in the immune response.

Mechanism of Action

The mechanism by which Lithium (5-chloropyridin-2-YL)trihydroxyborate exerts its effects involves its interaction with various molecular targets. The borate group can form complexes with different biomolecules, while the chloropyridine moiety can participate in various chemical reactions. These interactions can influence biological pathways and processes, making the compound useful in both research and industrial applications.

Comparison with Similar Compounds

Structural and Electronic Differences

The chlorine substituent at the 5-position distinguishes this compound from similar pyridinyl borates. Key analogs include:

*Calculated based on analogous structures.

Physicochemical Properties

- Stability : Chlorine’s moderate electronegativity balances stability and reactivity. Fluorinated analogs (e.g., 5-F, 5-CF₃) require sub-zero storage (-20°C) due to hygroscopicity .

- Reactivity : The 5-chloro derivative likely exhibits intermediate Lewis acidity compared to electron-withdrawing (CF₃) and donating (OCH₃) substituents. Chlorine’s polarizability may facilitate nucleophilic substitution in cross-coupling reactions .

- Hazards : Most analogs share hazards like skin irritation (H315) and acute toxicity (H302), necessitating strict handling protocols .

Research Findings and Trends

Biological Activity

Lithium (5-chloropyridin-2-YL)trihydroxyborate, a boron-containing compound, has garnered attention for its potential biological activities, particularly in the fields of antiviral and anticancer research. This article delves into its biological properties, mechanisms of action, and relevant case studies.

- Chemical Formula : CHBClLiNO

- Molecular Weight : 181.31 g/mol

- CAS Number : 1393822-89-3

Lithium compounds are known to influence various biological pathways. The specific mechanisms attributed to Lithium (5-chloropyridin-2-YL)trihydroxyborate include:

- Antiviral Activity : Lithium has been shown to exhibit antiviral properties against several viruses, including SARS-CoV-2. It operates by depolarizing cellular membranes, which can inhibit viral entry and replication .

- Immunomodulation : Lithium modulates immune responses by altering cytokine production. It can enhance the secretion of anti-inflammatory interleukins while suppressing pro-inflammatory cytokines, contributing to its therapeutic effects in inflammatory diseases .

- Anticancer Potential : Preliminary studies suggest that lithium derivatives may have anticancer effects by inducing apoptosis in cancer cells and inhibiting tumor growth through various signaling pathways .

Biological Activity Data

The following table summarizes key biological activities and findings related to Lithium (5-chloropyridin-2-YL)trihydroxyborate:

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Antiviral | Membrane depolarization inhibits viral replication | |

| Immunomodulation | Alters cytokine secretion profiles | |

| Anticancer | Induces apoptosis in cancer cells |

1. Antiviral Effects Against SARS-CoV-2

A study highlighted the potential role of lithium in combating SARS-CoV-2 by modulating membrane potentials, which could enhance the efficacy of antiviral treatments. Patients on lithium therapy exhibited a lower incidence of severe COVID-19 symptoms, suggesting a protective effect .

2. Anticancer Research

Research involving various lithium compounds indicated their ability to inhibit cancer cell proliferation. In vitro studies demonstrated that lithium (5-chloropyridin-2-YL)trihydroxyborate could induce apoptosis in leukemia cell lines, showcasing its potential as an adjunct therapy in cancer treatment .

Safety and Toxicity

While lithium compounds have demonstrated therapeutic benefits, safety profiles must be considered. The compound is classified as having moderate toxicity levels; thus, careful dosage management is essential during research applications . Long-term exposure may lead to adverse effects; therefore, ongoing monitoring in clinical settings is crucial.

Q & A

Basic Research Questions

Q. What is the recommended methodology for synthesizing Lithium (5-chloropyridin-2-yl)trihydroxyborate, and what key parameters influence yield?

- Methodology : A Suzuki-Miyaura cross-coupling reaction is typically employed, using 5-chloropyridin-2-ylboronic acid and a lithium hydroxide precursor. Key parameters include:

- Catalyst selection : Palladium-based catalysts (e.g., Pd(PPh₃)₄) are effective for aryl-aryl bond formation .

- Solvent system : Toluene/water mixtures (80:20 v/v) with Na₂CO₃ as a base optimize solubility and reaction efficiency .

- Temperature control : Reflux conditions (~110°C) ensure sufficient activation energy for coupling .

Q. Which spectroscopic techniques are critical for characterizing Lithium (5-chloropyridin-2-yl)trihydroxyborate, and how should data interpretation address common ambiguities?

- Primary techniques :

- ¹¹B NMR : Identifies boron coordination geometry (trihydroxyborate vs. tetrahedral borate anomalies) .

- FT-IR : Confirms B–O and Li–O bonding via peaks at 1350–1450 cm⁻¹ (B–O stretching) and 400–500 cm⁻¹ (Li–O vibrations).

- XRD : Resolves crystallographic structure, including Li⁺ coordination with pyridine and borate moieties.

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of Lithium (5-chloropyridin-2-yl)trihydroxyborate in catalytic systems, and what experimental validations are necessary?

- Modeling approach :

- DFT parameters : Use B3LYP/6-311+G(d,p) basis sets to calculate charge distribution on boron and lithium, predicting nucleophilic/electrophilic sites.

- Reactivity simulations : Model transition states for borate dissociation in protic solvents to assess stability under catalytic conditions.

- Experimental validation : Compare computational Li–B bond lengths with XRD data (<2.0 Å expected). Validate catalytic activity in cross-coupling reactions (e.g., aryl halide functionalization) .

Q. How can researchers resolve contradictions in reported catalytic activity data for Lithium (5-chloropyridin-2-yl)trihydroxyborate across studies?

- Root causes : Variability in:

- Purity : Residual solvents (e.g., THF) or palladium impurities (>0.1% wt.) may inhibit catalytic sites. Use Millex®-LH filters for rigorous purification .

- Moisture sensitivity : Hygroscopic Li⁺ coordination can alter borate stability. Conduct reactions under inert gas (N₂/Ar) and store samples with desiccants .

- Mitigation strategies :

- Standardize reaction protocols (solvent, temperature, catalyst loading) across labs.

- Use ICP-MS to quantify trace metal contaminants and correlate with activity trends .

Q. What safety protocols are critical for handling Lithium (5-chloropyridin-2-yl)trihydroxyborate in high-temperature reactions?

- Key precautions :

- Ventilation : Use fume hoods for reflux setups to avoid inhalation of pyridine derivatives.

- Lithium handling : Follow SOPs for lithium compounds, including spill containment with dry sand and neutralization with 1M HCl .

- Waste disposal : Hydrolyze borate residues with aqueous NaOH (1M) before disposal to prevent environmental release .

Methodological Guidance Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.